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Introduction
BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5

(SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1][2][3] This small

molecule inhibitor provides a valuable tool for investigating the physiological and pathological

roles of citrate transport in various cellular processes and diseases. SLC13A5 is predominantly

expressed in the liver, with lower levels in the brain and testes, where it facilitates the transport

of citrate from the bloodstream into cells.[1] Cytosolic citrate is a key metabolite, serving as a

precursor for the synthesis of fatty acids and cholesterol, and playing a role in cellular energy

homeostasis.[4] Dysregulation of SLC13A5 has been implicated in metabolic disorders such as

obesity and non-alcoholic fatty liver disease, as well as in early-infantile epileptic

encephalopathy.[5][6]

BI 01383298 is characterized by its high potency for human SLC13A5 and its excellent

selectivity over other members of the SLC13 family, including SLC13A2 and SLC13A3.[1]

Notably, it is inactive against the murine ortholog of SLC13A5, making it a specific tool for

studying the human transporter.[1][4] A structurally related but inactive compound, BI

01372674, is available as a negative control for experiments.[1]

These application notes provide detailed protocols for utilizing BI 01383298 to study citrate

transport, including in vitro cell-based assays and a thermostabilization assay to confirm target

engagement.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of BI 01383298

Target Assay System IC50 (nM) Reference

Human SLC13A5

HEK293 cells

overexpressing

hSLC13A5

56 [1]

HepG2 cells

(endogenous

expression)

24 [1]

HepG2 cells (with Li+

pre-incubation)
49 [7]

HepG2 cells (without

Li+ pre-incubation)
118 [7]

Human SLC13A2

HEK293 cells

overexpressing

hSLC13A2

>100,000

Human SLC13A3

HEK293 cells

overexpressing

hSLC13A3

>100,000

Murine SLC13A5

HEK293 cells

overexpressing

mSLC13A5

>100,000 [1]

Human GLYT2

HEK293 cells

overexpressing

hGLYT2

>100,000

Table 2: Properties of BI 01383298 and Negative Control
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Compound
Molecular Weight
(Da)

Solubility Storage

BI 01383298 445.34

Soluble in DMSO (up

to at least 35 mg/ml)

[4]

Store stock solutions

at -20°C or -80°C.

Avoid repeated

freeze-thaw cycles.[2]

[8]

BI 01372674

(Negative Control)
503.4 Soluble in DMSO

Store stock solutions

at -20°C or -80°C.
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Caption: Signaling pathway of citrate transport and metabolism in hepatocytes.

Experimental Workflow

1. Cell Seeding
(HEK293-hSLC13A5 or HepG2)

2. Pre-incubation
with BI 01383298 3. [14C]-Citrate Uptake 4. Cell Lysis 5. Scintillation Counting 6. Data Analysis

(IC50 determination)
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Click to download full resolution via product page

Caption: Experimental workflow for the [14C]-citrate uptake assay.

Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay in HEK293 Cells
Overexpressing hSLC13A5
This protocol is designed to determine the inhibitory activity of BI 01383298 on human

SLC13A5 expressed in a heterologous system.

Materials:

HEK293 cells stably or transiently overexpressing human SLC13A5

Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

BI 01383298 and BI 01372674 (negative control) dissolved in DMSO

[1,5-14C]-Citrate

Uptake Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose,

25 mM HEPES/Tris, pH 7.5[9]

Lysis Buffer: 0.1 M NaOH or other suitable lysis buffer

Scintillation cocktail

24-well plates

Procedure:

Cell Seeding: Seed HEK293-hSLC13A5 cells in 24-well plates at a density that allows them

to reach 80-90% confluency on the day of the assay.
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Compound Preparation: Prepare serial dilutions of BI 01383298 and BI 01372674 in Uptake

Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

Pre-incubation: a. Aspirate the culture medium from the wells. b. Wash the cells twice with

Uptake Buffer. c. Add the compound dilutions (or vehicle control) to the respective wells and

pre-incubate for 30 minutes at 37°C.[7] This pre-incubation step is crucial for observing the

full inhibitory effect of BI 01383298.[7]

[14C]-Citrate Uptake: a. Prepare the uptake solution by adding [14C]-Citrate to the Uptake

Buffer containing the respective concentrations of the inhibitor. A final citrate concentration of

3.5-7.0 µM is recommended.[7] For enhanced transporter activity, 10 mM LiCl can be added

to the buffer.[7] b. Aspirate the pre-incubation solution and add the [14C]-Citrate uptake

solution to each well. c. Incubate for 30 minutes at 37°C.[9]

Termination of Uptake: a. Aspirate the uptake solution. b. Wash the cells three times with ice-

cold Uptake Buffer to remove extracellular [14C]-Citrate.

Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room

temperature to ensure complete cell lysis.

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add

scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration in

each well (determined by a BCA assay from a parallel plate). b. Plot the percentage of

inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value

using a non-linear regression analysis.

Protocol 2: [14C]-Citrate Uptake Assay in HepG2 Cells
(Endogenous SLC13A5)
This protocol measures the inhibition of endogenously expressed human SLC13A5 in a

physiologically relevant cell line.

Materials:

HepG2 cells
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All other materials are the same as in Protocol 1.

Procedure:

The procedure is identical to Protocol 1, with the following considerations for HepG2 cells:

Cell Culture: HepG2 cells may require a longer doubling time, so adjust the initial seeding

density accordingly.

Endogenous Expression: As the expression of SLC13A5 is endogenous, the overall uptake

signal may be lower compared to overexpressing cell lines. Ensure that the assay conditions

are optimized to provide a sufficient signal-to-background ratio.

Lithium Chloride (LiCl): The presence of 10 mM LiCl in the pre-incubation and uptake buffers

has been shown to stimulate the transport activity of human NaCT and can result in a lower

IC50 value for BI 01383298.[7]

Protocol 3: Thermal Shift Assay for Target Engagement
This protocol provides a general framework for confirming the direct binding of BI 01383298 to

SLC13A5, leading to its stabilization. This method is based on the principle that ligand binding

increases the thermal stability of a protein. A specific instrument like the Prometheus label-free

system from NanoTemper is recommended for this assay.[1][6]

Materials:

Purified human SLC13A5 protein

BI 01383298 and BI 01372674 (negative control)

Appropriate buffer for the protein

Prometheus NT.48 instrument or similar differential scanning fluorimeter

Capillaries for the instrument

Procedure:
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Protein Preparation: Purify human SLC13A5 using an appropriate expression and

purification system. The protein should be in a suitable buffer containing a mild detergent for

stability.

Compound Preparation: Prepare a dilution series of BI 01383298 and the negative control in

the same buffer as the protein.

Sample Preparation: a. Mix the purified SLC13A5 protein with the different concentrations of

the compounds or vehicle control. A typical protein concentration is in the µM range. b. Load

the samples into the capillaries.

Thermal Denaturation: a. Place the capillaries into the instrument. b. Apply a thermal ramp

(e.g., from 20°C to 95°C at a rate of 1°C/min). c. The instrument will monitor the changes in

tryptophan fluorescence at 330 nm and 350 nm as the protein unfolds.

Data Analysis: a. The instrument's software will calculate the melting temperature (Tm) for

each sample, which is the temperature at which 50% of the protein is unfolded. b. A positive

thermal shift (increase in Tm) in the presence of BI 01383298 compared to the vehicle

control indicates direct binding and stabilization of the transporter. c. The negative control, BI

01372674, should not induce a significant thermal shift.

Conclusion
BI 01383298 is a powerful and specific tool for the in vitro investigation of human SLC13A5.

The provided protocols offer a starting point for researchers to study the role of citrate transport

in their specific areas of interest. The high potency and selectivity of BI 01383298, along with

the availability of a negative control, make it an ideal chemical probe for elucidating the

functions of this important transporter in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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